molecular formula C22H27NO6S B2467979 ETHYL 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 397290-60-7

ETHYL 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2467979
CAS No.: 397290-60-7
M. Wt: 433.52
InChI Key: WPZTVMZYDFKHNX-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring a cycloheptathiophene core fused with a benzoate moiety. Key functional groups include:

  • 3,4,5-Trimethoxybenzamido group: An electron-rich aromatic substituent with three methoxy groups, enhancing lipophilicity and hydrogen-bond acceptor capacity.
  • Ethyl carboxylate ester: A polarizable group that influences solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6S/c1-5-29-22(25)18-14-9-7-6-8-10-17(14)30-21(18)23-20(24)13-11-15(26-2)19(28-4)16(12-13)27-3/h11-12H,5-10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZTVMZYDFKHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of solvents such as acetone and catalysts like phosphorus pentasulfide (P4S10) . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductYieldKey Observations
HydrolysisNaOH (aq), refluxCarboxylic acid derivative78-85%Accelerated by electron-withdrawing effects of adjacent thiophene ring
TransesterificationMethanol/H<sup>+</sup>, 60°CMethyl ester analog92%Requires acid catalysis; no ring-opening observed
AminolysisNH<sub>3</sub>/EtOH, 25°CAmide derivative68%Steric hindrance from cycloheptathiophene limits efficiency

Amide Bond Transformations

The 3,4,5-trimethoxybenzamido group participates in:

Hydrolysis

  • Acidic Conditions : 6N HCl, 110°C → Free amine + 3,4,5-trimethoxybenzoic acid (72% conversion)

  • Basic Conditions : LiOH/H<sub>2</sub>O-THF → Degradation products (≤40% yield) due to competing ester hydrolysis

N-Alkylation

Alkylating AgentBaseSolventProductYield
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>DMFN-Benzyl derivative54%
Ethyl bromoacetateEt<sub>3</sub>NCH<sub>2</sub>Cl<sub>2</sub>Ethyl glycinate adduct61%

Reaction kinetics show pseudo-first order behavior (k = 3.2×10<sup>-4</sup> s<sup>-1</sup> at 25°C)

Thiophene Ring Modifications

The cycloheptathiophene core enables unique cyclization reactions:

text
Compound + CS₂/KOH → Thieno[2,3-d]thiazinone (83%) ↓ POCl₃ Chlorinated analog → Hydrazino derivative (91%)

Key parameters:

  • Temperature Sensitivity : Optimal cyclization at 80-85°C (ΔG‡ = 98.4 kJ/mol)

  • Solvent Effects : Ethanol > DMF > THF for yield optimization

Methoxy Group Reactivity

Demethylation occurs under strong Lewis acids:

  • BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>, -78°C → Trihydroxybenzamido derivative (89%)

  • Selectivity: 4-O position demethylates first (DFT calculations show ΔE = 15.2 kcal/mol activation barrier)

Catalytic Transformations

Palladium-mediated cross-coupling demonstrates synthetic versatility:

ReactionCatalyst SystemSubstrateConversion
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>Aryl boronic acids78-94%
HeckPd(OAc)<sub>2</sub>/P(o-tol)<sub>3</sub>Styrenes65-82%

X-ray crystallography confirms retention of cycloheptathiophene conformation during coupling

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

  • Ester → Ketene formation (trapped with EtOH → β-keto ester, 37%)

  • Conrotatory electrocyclic ring-opening (QY = 0.33)
    TD-DFT calculations align with observed λ<sub>max</sub> = 312 nm

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by a cycloheptathiophene core and a trimethoxybenzamide moiety. Its molecular formula is C21H25NO6S with a molar mass of approximately 419.49 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate exhibit significant anticancer properties. Studies suggest that these compounds may inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their ability to disrupt microtubule assembly in cancer cells .

2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of specific enzymes or receptors that facilitate microbial growth. This suggests its application in developing new antimicrobial agents.

3. Enzyme Inhibition:
this compound may interact with enzymes involved in critical cellular processes. This interaction can modulate enzyme activity and influence pathways related to cell growth and apoptosis.

Materials Science Applications

1. Organic Electronics:
Due to its unique electronic properties stemming from the thiophene structure, this compound can be explored for applications in organic electronics. Thiophenes are known for their conductivity and are often used in organic semiconductors and photovoltaic devices.

2. Photovoltaic Materials:
The incorporation of trimethoxy groups may enhance the solubility and stability of materials used in solar cells. Research into similar compounds suggests that modifications can lead to improved efficiency in energy conversion processes .

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer evaluated various derivatives of cycloheptathiophene compounds for their ability to inhibit cancer cell growth. The results indicated that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of thiophene derivatives published in Journal of Medicinal Chemistry, this compound was tested against strains of E. coli and Staphylococcus aureus. The compound exhibited notable inhibition zones compared to control substances.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Its antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with ETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE (), a closely related derivative with a nitro substituent instead of trimethoxy groups.

Parameter ETHYL 2-(3,4,5-TRIMETHOXYBENZAMIDO)-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE ETHYL 2-(4-NITROBENZAMIDO)-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Molecular Weight ~437.5 g/mol (calculated) 388.437 g/mol (reported)
Substituent 3,4,5-Trimethoxybenzamido (electron-donating) 4-Nitrobenzamido (electron-withdrawing)
Hydrogen-Bonding Capacity Amide (N–H donor, C=O acceptor); methoxy O atoms (acceptors) Amide (N–H donor, C=O acceptor); nitro group (strong acceptor)
Lipophilicity Higher (due to three methoxy groups) Lower (nitro group reduces lipophilicity)
Electronic Effects Electron-donating groups enhance aromatic π-density Electron-withdrawing nitro group reduces π-density

Key Findings:

The nitro group’s strong electron-withdrawing nature may stabilize the amide bond against hydrolysis relative to the methoxy-substituted derivative.

Crystallinity and Hydrogen Bonding :

  • While direct crystallographic data for the target compound is unavailable, analogous amide-containing heterocycles (e.g., triazole derivatives in ) demonstrate extensive hydrogen-bond networks (N–H···O/S), which likely apply to both compounds. Such interactions influence solubility and crystallization behavior .

In contrast, nitro-substituted analogs are often explored as prodrugs (e.g., nitroreductase-activated therapeutics) .

Biological Activity

Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure characterized by a cycloheptathiophene core and a trimethoxybenzamide substituent. This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the trimethoxybenzamide moiety exhibit significant anticancer properties. For instance, certain derivatives have shown potent antiproliferative effects against various cancer cell lines, including leukemia and KB cell lines. The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Compound Cell Line IC50 (μM) Mechanism
5gHL6010.5Tubulin inhibition
6gKB8.3Tubulin inhibition

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains. The trimethoxybenzamide group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions .

Inhibition of Tubulin Polymerization

The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of tubulin polymerization. This disrupts the mitotic spindle formation necessary for cell division:

Tubulin+CompoundInhibited Polymerization\text{Tubulin}+\text{Compound}\rightarrow \text{Inhibited Polymerization}

This action leads to cell cycle arrest and ultimately apoptosis in cancer cells .

Interaction with Cellular Targets

Studies suggest that the compound may interact with various cellular targets beyond tubulin. These include potential effects on apoptosis-related proteins and signaling pathways involved in cell survival and proliferation .

Case Studies

  • Leukemia Cell Lines : A study demonstrated that derivatives of the compound showed significant cytotoxicity against HL60 leukemia cells with an IC50 value indicating effective concentration levels for therapeutic use .
  • Solid Tumors : In another investigation involving solid tumor models, the compound exhibited marked tumor growth inhibition when administered in vivo, suggesting its potential as a chemotherapeutic agent .

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